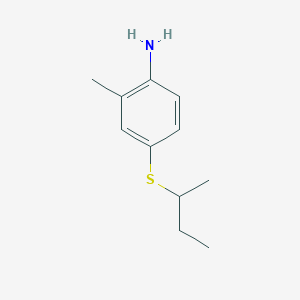

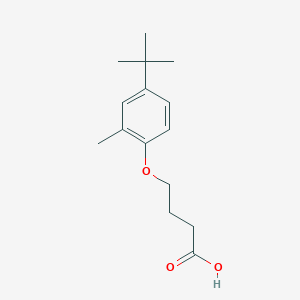

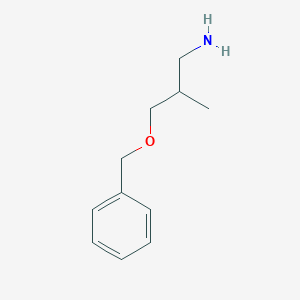

4-(Butan-2-ylsulfanyl)-2-methylaniline

Overview

Description

4-(Butan-2-ylsulfanyl)-2-methylaniline, also known as 4-MSA, is an organic compound containing a sulfanyl group attached to the 4-position of the butan-2-yl ring and a methylaniline group attached to the 2-position of the butan-2-yl ring. It is an important intermediate in the synthesis of many organic compounds and has a wide range of scientific research applications.

Scientific Research Applications

Biotechnological Production and Chemical Conversion

Metabolic engineering for 1,4-butanediol production : Escherichia coli has been metabolically engineered to directly produce 1,4-butanediol (BDO), a chemical closely related to 4-(Butan-2-ylsulfanyl)-2-methylaniline. This engineered strain can produce BDO from renewable carbohydrate feedstocks, demonstrating a systems-based metabolic engineering approach for bioprocesses. This advancement is significant as BDO is a commodity chemical used in various polymers and is traditionally produced from oil and natural gas (Yim et al., 2011).

Conversion of furfural to methylfuran : Research on SiO2-supported Ni and NiFe bimetallic catalysts has revealed their capability in converting furfural to 2-methylfuran, a process potentially related to the transformations of similar compounds like 4-(Butan-2-ylsulfanyl)-2-methylaniline. The addition of Fe to the catalysts modifies the reaction pathways, enhancing the yield of 2-methylfuran while decreasing the yields of furan and C4 products. This study highlights the importance of catalyst composition in directing the selectivity of reactions involving furan compounds (Sitthisa et al., 2011).

Synthesis and Chemical Reactions

Synthesis of polyaniline in ionic liquids : A study has demonstrated the synthesis of polyaniline (PANI), a conducting polymer, using ionic liquids. This method provides PANI with high solubility and enhanced electrochemical properties, which could be relevant for materials structurally similar to 4-(Butan-2-ylsulfanyl)-2-methylaniline. The use of ionic liquids in the polymerization process offers a new strategy for fabricating high-performance PANI electrodes for supercapacitor applications, showcasing the potential for advanced materials synthesis (Li et al., 2019).

properties

IUPAC Name |

4-butan-2-ylsulfanyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-4-9(3)13-10-5-6-11(12)8(2)7-10/h5-7,9H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQBZLMFLIYLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Butan-2-ylsulfanyl)-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)

![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)